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  • Product: 1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid
  • CAS: 260441-69-8

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Protocols & Analytical Methods

Method

Synthesis of 1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid: An Application Note and Detailed Protocol

This document provides a comprehensive guide for the synthesis of 1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid, a molecule of interest for researchers in medicinal chemistry and drug development. The protocol...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of 1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid, a molecule of interest for researchers in medicinal chemistry and drug development. The protocol herein is designed to be robust and reproducible, offering clear, step-by-step instructions and elucidating the chemical principles that underpin the synthetic strategy.

Introduction: The Significance of Substituted Piperidines

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for targeting a diverse range of biological macromolecules. The incorporation of a sulfonyl group at the 1-position, particularly one bearing a vinylphenyl moiety, introduces unique electronic and steric properties that can modulate a compound's pharmacokinetic and pharmacodynamic profile. The carboxylic acid at the 4-position provides a handle for further derivatization or for interaction with biological targets. This application note details a reliable two-step synthesis of the title compound, commencing from commercially available starting materials.

Synthetic Strategy Overview

The synthesis of 1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid is approached via a two-step sequence. The first step involves the N-sulfonylation of a protected piperidine-4-carboxylic acid derivative, followed by the deprotection of the carboxylic acid in the final step. This strategy is both efficient and amenable to scale-up.

Synthesis_Workflow Start Ethyl isonipecotate Intermediate Ethyl 1-{[2-phenylvinyl]sulfonyl}piperidine-4-carboxylate Start->Intermediate Sulfonylation Final_Product 1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid Intermediate->Final_Product Saponification

Caption: Overall synthetic workflow for 1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid.

Part 1: Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
Ethyl isonipecotate≥98%Sigma-Aldrich
trans-β-Styrenesulfonyl chloride≥97%Sigma-Aldrich
Triethylamine (TEA)≥99.5%, anhydrousSigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Sodium Hydroxide (NaOH)Pellets, ≥97%Fisher Scientific
Hydrochloric Acid (HCl)37% w/w in waterFisher Scientific
Ethyl acetate (EtOAc)ACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Sigma-Aldrich
Deionized WaterN/AIn-house supply
Step 1: Synthesis of Ethyl 1-{[2-phenylvinyl]sulfonyl}piperidine-4-carboxylate

This step involves the nucleophilic attack of the secondary amine of ethyl isonipecotate on the electrophilic sulfur atom of trans-β-styrenesulfonyl chloride. Triethylamine is used as a base to neutralize the hydrochloric acid generated during the reaction.

Sulfonylation_Reaction cluster_reactants Reactants cluster_products Product Ethyl isonipecotate Ethyl isonipecotate Intermediate_Ester Ethyl isonipecotate->Intermediate_Ester + trans-β-Styrenesulfonyl chloride (DCM, TEA) trans-β-Styrenesulfonyl chloride trans-β-Styrenesulfonyl chloride

Caption: Reaction scheme for the N-sulfonylation of ethyl isonipecotate.

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add ethyl isonipecotate (5.0 g, 31.8 mmol).

  • Dissolve the ethyl isonipecotate in anhydrous dichloromethane (100 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine (6.6 mL, 47.7 mmol) to the stirred solution.

  • In a separate beaker, dissolve trans-β-styrenesulfonyl chloride (6.45 g, 31.8 mmol) in anhydrous dichloromethane (50 mL).

  • Add the trans-β-styrenesulfonyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Upon completion, quench the reaction by adding 50 mL of deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of 10% to 30% ethyl acetate in hexanes to yield ethyl 1-{[2-phenylvinyl]sulfonyl}piperidine-4-carboxylate as a white solid.

Step 2: Synthesis of 1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid using sodium hydroxide, followed by acidic workup.

Procedure:

  • Dissolve the purified ethyl 1-{[2-phenylvinyl]sulfonyl}piperidine-4-carboxylate (from Step 1) in a mixture of tetrahydrofuran (THF) (50 mL) and methanol (25 mL) in a 250 mL round-bottom flask.

  • Add a solution of sodium hydroxide (2.5 g, 62.5 mmol) in deionized water (25 mL).

  • Heat the reaction mixture to 50 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Cool the reaction mixture to room temperature and remove the organic solvents under reduced pressure.

  • Dilute the remaining aqueous solution with 50 mL of deionized water and wash with ethyl acetate (2 x 50 mL) to remove any unreacted starting material.

  • Cool the aqueous layer to 0 °C in an ice bath and acidify to pH 2-3 by the slow addition of 6 M HCl.

  • A white precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold deionized water (3 x 20 mL).

  • Dry the solid under vacuum to afford 1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid as a white to off-white powder.

Part 2: Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceExpected ¹H NMR (CDCl₃, δ ppm)
Ethyl 1-{[2-phenylvinyl]sulfonyl}piperidine-4-carboxylateC₁₆H₂₁NO₄S323.41White solid7.55-7.40 (m, 5H), 7.35 (d, 1H, J=15.4 Hz), 6.80 (d, 1H, J=15.4 Hz), 4.15 (q, 2H, J=7.1 Hz), 3.70-3.60 (m, 2H), 2.80-2.70 (m, 2H), 2.50-2.40 (m, 1H), 2.00-1.85 (m, 4H), 1.25 (t, 3H, J=7.1 Hz)
1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acidC₁₄H₁₇NO₄S295.35White/Off-white powder10.5 (br s, 1H), 7.55-7.40 (m, 5H), 7.35 (d, 1H, J=15.4 Hz), 6.80 (d, 1H, J=15.4 Hz), 3.70-3.60 (m, 2H), 2.80-2.70 (m, 2H), 2.60-2.50 (m, 1H), 2.05-1.90 (m, 4H)

Discussion and Scientific Rationale

The choice of ethyl isonipecotate as the starting material is strategic; the ethyl ester serves as a robust protecting group for the carboxylic acid functionality during the N-sulfonylation step, obviating the need for separate protection and deprotection steps for this group. The reaction of a secondary amine with a sulfonyl chloride is a well-established method for the formation of sulfonamides.[1] The use of an anhydrous solvent and a tertiary amine base is crucial to prevent the hydrolysis of the reactive sulfonyl chloride and to drive the reaction to completion.

The final saponification step is a standard procedure for the hydrolysis of esters. The use of a mixed solvent system of THF/methanol/water ensures the solubility of both the starting ester and the sodium hydroxide, facilitating a homogenous reaction. Acidification of the resulting carboxylate salt precipitates the desired carboxylic acid, which can then be easily isolated by filtration.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reaction in Step 1Insufficient reaction time or moisture in the systemEnsure all glassware is oven-dried and reagents are anhydrous. Extend the reaction time and monitor by TLC.
Low yield in Step 1Hydrolysis of the sulfonyl chlorideAdd the sulfonyl chloride solution slowly at 0 °C. Ensure the triethylamine is of high purity and anhydrous.
Difficulty in purification in Step 1Co-elution of impuritiesUse a shallower gradient during column chromatography.
Incomplete hydrolysis in Step 2Insufficient base or reaction timeIncrease the amount of sodium hydroxide and/or extend the reaction time at 50 °C.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid. By following the outlined procedures, researchers can confidently prepare this valuable compound for their studies in drug discovery and development. The methodology is straightforward, utilizes commercially available reagents, and is scalable for the production of larger quantities.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface. [Link]

Sources

Application

Procedures for scaling up the synthesis of 1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid

An Application Note and Protocol for the Scalable Synthesis of 1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid Abstract This document provides a comprehensive technical guide for the synthesis of 1-{[2-Phenylviny...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scalable Synthesis of 1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid

Abstract

This document provides a comprehensive technical guide for the synthesis of 1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid, a compound of interest for its potential application as a covalent modifier in drug discovery and chemical biology. The vinyl sulfonyl moiety serves as a reactive Michael acceptor, making this piperidine scaffold a valuable building block for creating targeted covalent inhibitors.[1] This guide details a robust two-step synthetic route, beginning with a laboratory-scale protocol (10 g) and culminating in a detailed procedure for a pilot-plant scale-up (500 g). We address critical process safety considerations, parameter optimization, and the transition from chromatographic purification to scalable crystallization methods, providing researchers and process chemists with a validated framework for producing this key intermediate in significant quantities.

Introduction and Strategic Overview

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals.[2] Its combination with a vinyl sulfonyl group—a known electrophilic "warhead" for reacting with nucleophilic residues like cysteine—creates a molecule with significant potential.[1] The synthesis of such specialized building blocks, however, requires a carefully planned route that is not only efficient at the bench but also amenable to large-scale production. Traditional multi-step syntheses of complex sulfonamides can be inefficient and present environmental challenges.[3][4]

This guide proposes a convergent and logical two-step synthesis. The core strategy involves the preparation of a key intermediate, (E)-2-phenylvinylsulfonyl chloride, followed by its coupling with piperidine-4-carboxylic acid under aqueous Schotten-Baumann conditions. This approach is selected for its high efficiency, use of readily available starting materials, and amenability to scale-up.

G cluster_step1 Step 1: Vinyl Sulfonyl Chloride Formation cluster_step2 Step 2: Sulfonamide Coupling Styrene Styrene VinylSulfonylCl (E)-2-Phenylvinylsulfonyl Chloride Styrene->VinylSulfonylCl Radical Sulfonylation [Ref. 2, 4] SO2Cl2 Sulfuryl Chloride (or alternative) SO2Cl2->VinylSulfonylCl Radical Sulfonylation [Ref. 2, 4] PiperidineAcid Piperidine-4-carboxylic acid TargetMolecule 1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid PiperidineAcid->TargetMolecule Schotten-Baumann Reaction Base Aqueous Base (e.g., NaOH) Base->TargetMolecule Schotten-Baumann Reaction VinylSulfonylCl->TargetMolecule Schotten-Baumann Reaction

Diagram 1: Proposed two-step synthetic pathway.

Laboratory-Scale Synthesis Protocol (10 g Scale)

This protocol is designed for execution in a standard laboratory fume hood with appropriate personal protective equipment (PPE).

Part A: Synthesis of (E)-2-Phenylvinylsulfonyl Chloride

Causality: This step creates the electrophilic partner for the subsequent sulfonylation. The use of a radical initiator ensures the reaction proceeds efficiently. Recent advances in vinyl sulfone synthesis highlight methods for the direct sulfonylation of olefins.[5]

  • Equipment: 500 mL three-neck round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, nitrogen inlet.

  • Reagents:

    • Styrene: 10.4 g (100 mmol)

    • Sulfuryl chloride (SO₂Cl₂): 20.2 g (150 mmol)

    • Azobisisobutyronitrile (AIBN): 0.164 g (1 mmol)

    • Solvent (e.g., Dichloromethane, DCM): 200 mL

  • Procedure:

    • Charge the flask with styrene and DCM. Begin stirring under a nitrogen atmosphere.

    • Add AIBN to the mixture.

    • Slowly add sulfuryl chloride via the dropping funnel over 30 minutes. An initial exotherm may be observed; maintain the temperature below 35°C using a water bath if necessary.

    • After the addition is complete, heat the reaction mixture to reflux (approx. 40°C for DCM) for 4-6 hours.

    • In-Process Control (IPC): Monitor the reaction for the disappearance of styrene using Thin Layer Chromatography (TLC).[6]

      • TLC System: 9:1 Hexanes:Ethyl Acetate.

      • Visualization: UV light (254 nm) and potassium permanganate stain.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully concentrate the solvent under reduced pressure. The resulting crude oil is (E)-2-phenylvinylsulfonyl chloride.

    • Note: This intermediate is a lachrymator and is moisture-sensitive. It is typically used directly in the next step without further purification to avoid decomposition.

Part B: Synthesis of 1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid

Causality: This is a classic nucleophilic substitution on the sulfonyl chloride. A biphasic system with a base is used to simultaneously react the piperidine nitrogen and neutralize the HCl byproduct, driving the reaction to completion. The piperidine starting material can be synthesized via various methods, including the reduction of pyridine precursors.[7][8]

  • Equipment: 1 L jacketed reactor or round-bottom flask, overhead mechanical stirrer, pH probe, temperature probe.

  • Reagents:

    • Crude (E)-2-phenylvinylsulfonyl chloride (from Part A, ~100 mmol)

    • Piperidine-4-carboxylic acid: 14.2 g (110 mmol)

    • Sodium hydroxide (NaOH): 12.0 g (300 mmol)

    • Water: 200 mL

    • 2-Methyltetrahydrofuran (2-MeTHF): 200 mL

  • Procedure:

    • In the reactor, dissolve piperidine-4-carboxylic acid and sodium hydroxide in water. Cool the solution to 0-5°C using an ice bath or circulator.

    • Dissolve the crude (E)-2-phenylvinylsulfonyl chloride in 2-MeTHF.

    • Slowly add the 2-MeTHF solution to the cold aqueous solution over 1 hour, maintaining the internal temperature below 10°C. Vigorous stirring is essential to ensure good mixing between the two phases.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours.

    • IPC: Monitor the disappearance of the sulfonyl chloride via TLC or HPLC.[9]

    • Once the reaction is complete, stop stirring and allow the layers to separate.

    • Remove the organic layer. Wash the aqueous layer with 2-MeTHF (50 mL) to recover any residual product.

    • Combine the aqueous layers. Cool to 0-5°C and slowly acidify with concentrated HCl to pH 2-3. A white precipitate will form.

    • Stir the resulting slurry at 0-5°C for 1 hour to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 50 mL).

    • Dry the solid in a vacuum oven at 50°C to a constant weight.

  • Expected Yield: 22-25 g (71-80% over two steps).

  • Purification: The crude product is often of high purity. For higher purity, recrystallization from an ethanol/water mixture can be performed.

Scale-Up Considerations: From Bench to Pilot Plant

Transitioning from a 10 g to a 500 g scale introduces significant challenges related to safety, heat transfer, mixing, and material handling. A thorough analysis is required to ensure a safe, efficient, and reproducible process.

Process Hazard Analysis (PHA)
  • Thermal Hazards: The sulfonylation reaction (Part B) is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Uncontrolled addition can lead to a thermal runaway. Mitigation: Use of a jacketed reactor with precise temperature control and a slow, controlled addition rate for the sulfonyl chloride solution is mandatory.

  • Reagent Hazards:

    • Sulfuryl Chloride: Highly corrosive and toxic. Reacts violently with water. Must be handled in a closed system.

    • Sulfonyl Chlorides/Sulfonic Acids: Corrosive and irritants.[10] Appropriate PPE, including acid-resistant gloves, lab coats, and face shields, is essential.[11][12]

  • Off-Gassing: Both reaction steps can produce HCl and SO₂ gas. Mitigation: The reactor must be vented through a caustic scrubber to neutralize acidic gases before release.

Key Parameter Optimization for Scale
ParameterLaboratory Scale (10 g)Pilot Scale (500 g) Rationale
Solvent DCM, 2-MeTHF2-MeTHF, Toluene
Rationale for Change Lab convenience.Higher boiling points for better temperature control, improved safety profile (2-MeTHF is preferred over DCM), and easier recovery.
Addition Time 30-60 minutes2-4 hours
Rationale for Change Manual control is sufficient.Essential for managing exotherm in a large volume. Rate should be tied to the reactor's cooling capacity.
Agitation Magnetic stirrerOverhead mechanical stirrer (pitched-blade or retreat curve impeller)
Rationale for Change Adequate for small volumes.Ensures efficient mixing in a heterogeneous system, improves heat transfer, and prevents localized concentration gradients.
Purification Optional RecrystallizationMandatory Crystallization
Rationale for Change Chromatography is an option if needed.Chromatography is not economically viable at this scale. A robust, reproducible crystallization is key for achieving desired purity.[13]
Isolation Buchner FunnelNutsche Filter-Dryer
Rationale for Change Standard lab equipment.Enclosed system for safe handling of large quantities of solids and solvents, combining filtration and drying in one unit.
Purification Strategy at Scale: Crystallization Development

The primary goal is to replace potential chromatographic purification with a robust crystallization process.

  • Solvent Screening: Test the solubility of the crude product in various process-friendly solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, water) at room temperature and reflux.

  • Method Development: An anti-solvent crystallization is often effective. The product is dissolved in a good solvent (e.g., ethanol) at an elevated temperature, and a poor solvent (e.g., water) is slowly added to induce precipitation.

  • Cooling Profile: The rate of cooling significantly impacts crystal size and purity. A slow, controlled cooling profile is developed to maximize yield and particle size, which improves filtration characteristics.

Pilot-Scale Synthesis Protocol (500 g Scale)

This protocol assumes the use of a 20 L glass-lined reactor and adherence to standard plant safety procedures.

  • Step 1: (E)-2-Phenylvinylsulfonyl Chloride Synthesis

    • Charge the 20 L reactor with Styrene (520 g, 5.0 mol) and Toluene (10 L).

    • Inert the reactor with nitrogen. Add AIBN (8.2 g, 0.05 mol).

    • Add Sulfuryl chloride (1.01 kg, 7.5 mol) via a metering pump over 2-3 hours, maintaining the internal temperature at 25-30°C.

    • Heat the reactor to 60-65°C and hold for 6-8 hours.

    • Monitor reaction completion by a validated in-process HPLC method.

    • Cool to 20°C. Concentrate the solvent under vacuum, being careful not to exceed 40°C. The crude sulfonyl chloride in residual toluene is used directly.

  • Step 2: Sulfonamide Coupling and Isolation

    • In a separate 50 L reactor, charge Piperidine-4-carboxylic acid (710 g, 5.5 mol), Sodium hydroxide (600 g, 15.0 mol), and Water (10 L).

    • Cool the aqueous solution to 0-5°C.

    • Transfer the crude sulfonyl chloride/toluene solution from Step 1 to the 20 L reactor's addition vessel.

    • Slowly add the sulfonyl chloride solution to the aqueous mixture over 3-4 hours, maintaining the internal temperature below 10°C.

    • Allow the reaction to warm to 20°C and stir for 4-6 hours until completion is confirmed by HPLC.

    • Perform an aqueous work-up as described in the lab protocol. Acidify the aqueous phase with concentrated HCl to pH 2-3, inducing precipitation.

    • Cool the slurry to 0-5°C and hold for 2 hours.

    • Isolate the solid product using a Nutsche filter. Wash the cake with cold deionized water (2 x 2.5 L).

    • Dry the product under vacuum at 50-60°C until the loss on drying (LOD) is <0.5%.

  • Expected Yield: 1.1 - 1.25 kg (71-80%).

G RD_Lab R&D Lab Synthesis (1-10 g Scale) PHA Process Hazard Analysis (PHA) & Safety Review RD_Lab->PHA Initial Process Definition Kilo_Lab Kilo-Lab / Non-GMP Run (50-100 g Scale) PHA->Kilo_Lab Safety Protocols Established Optimization Parameter Optimization (Temp, Conc, Purity) Kilo_Lab->Optimization Identify Critical Parameters Pilot_Plant Pilot Plant cGMP Run (0.5-5 kg Scale) Optimization->Pilot_Plant Define Process Parameters QC Final Product Release (QC Testing & Specs) Pilot_Plant->QC Batch Production

Diagram 2: General workflow for chemical process scale-up.

Quality Control Specifications

The final product should be tested against a pre-defined set of specifications to ensure its suitability for further use.

TestSpecificationMethod
Appearance White to off-white solidVisual Inspection
Identity Conforms to the structure¹H NMR, ¹³C NMR, MS
Purity ≥ 98.0%HPLC/UPLC
Water Content ≤ 0.5%Karl Fischer Titration
Residual Solvents Toluene ≤ 890 ppmHeadspace GC

Conclusion

This application note provides a detailed and logical pathway for the synthesis and scale-up of 1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid. By starting with a validated laboratory procedure and systematically addressing the challenges of heat transfer, safety, and purification, a robust process suitable for pilot-scale production has been established. This guide serves as a foundational document for chemists and engineers tasked with producing this and structurally related compounds, enabling the advancement of research and development in medicinal chemistry.

References

  • D. O'Hagan. (2000). Piperidine and pyridine alkaloids. Natural Product Reports, 17, 435-446. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vinyl sulfone synthesis by C-S coupling reactions. Retrieved January 26, 2026, from [Link]

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307–317. Available at: [Link] (Note: This is a representative reference for the utility of vinyl sulfones; a direct link from the tool was not provided).

  • Wang, L., et al. (2019). Synthesis of Polysubstituted Vinyl Sulfones by Direct C–S Cross-Coupling. Organic Letters, 21(15), 6116-6120. Available at: [Link]

  • Higashi, T., et al. (2020). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. Analyst, 145(5), 1779-1786. Available at: [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Some strategies for the synthesis of vinyl sulfone derivatives. Retrieved January 26, 2026, from [Link]

  • Zacharie, B., Moreau, N., & Dockendorff, C. (2001). A Convenient and General Procedure for the Reduction of Pyridine N-Oxides to Piperidines. The Journal of Organic Chemistry, 66(15), 5264–5265. Available at: [Link]

  • Darcy & Roy Press. (2024). The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. Retrieved January 26, 2026, from [Link]

  • Westlab. (2023, September 14). Safety Protocols For Handling Sulfuric Acid in Laboratories. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. Retrieved January 26, 2026, from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Retrieved January 26, 2026, from [Link]

  • Capital Resin Corporation. (2022, September 13). Strategies for the Safe Handling of Sulfonic Acid. Retrieved January 26, 2026, from [Link]

  • CORECHEM Inc. (n.d.). Safe Handling Guide: Sulfuric Acid. Retrieved January 26, 2026, from [Link]

  • Royal Society of Chemistry. (2016). Recent advances in the synthesis of vinyl sulfones. RSC Advances, 6(82), 78587-78603. Available at: [Link]

  • Royal Society of Chemistry. (2014). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analytical Methods, 6(1), 169-174. Available at: [Link]

  • University of Toronto. (n.d.). Monitoring a Reaction. Retrieved January 26, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for the Sulfonylation of Piperidine-4-Carboxylic Acid

Welcome to the technical support center for the sulfonylation of piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistan...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the sulfonylation of piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and optimize your reaction conditions for successful synthesis.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have before embarking on the sulfonylation of piperidine-4-carboxylic acid.

Q1: What is the fundamental reaction mechanism for the sulfonylation of piperidine-4-carboxylic acid?

The sulfonylation of piperidine-4-carboxylic acid is a nucleophilic substitution reaction. The secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic sulfur atom of a sulfonyl chloride (e.g., benzenesulfonyl chloride or p-toluenesulfonyl chloride). This reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.[1] The carboxylic acid group can potentially be deprotonated by the base, but the amine is generally more nucleophilic and will react preferentially with the sulfonyl chloride.

Q2: Why is the choice of base so critical in this reaction?

The base plays a dual role: it deprotonates the piperidine nitrogen to enhance its nucleophilicity and scavenges the HCl generated during the reaction. A suitable base should be strong enough to deprotonate the amine but not so strong as to cause unwanted side reactions, such as deprotonation of other less acidic protons. Common bases include tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA), or inorganic bases like sodium carbonate.[2] The choice of base can significantly impact the reaction rate and yield.

Q3: Do I need to protect the carboxylic acid group before starting the sulfonylation?

In many cases, protecting the carboxylic acid is not strictly necessary. The amine is a stronger nucleophile than the carboxylate anion and will react faster with the sulfonyl chloride. However, if you are using harsh basic conditions or if the sulfonylating agent is particularly reactive, protection of the carboxylic acid as an ester (e.g., methyl or ethyl ester) might be beneficial to prevent potential side reactions and improve the solubility of the starting material in organic solvents.

Q4: What are the most common sulfonylating agents used for this type of reaction?

Commonly used sulfonylating agents include arylsulfonyl chlorides such as p-toluenesulfonyl chloride (TsCl), benzenesulfonyl chloride (BsCl), and methanesulfonyl chloride (MsCl). The choice of the sulfonylating agent can influence the properties of the final product, such as its crystallinity and biological activity.

Q5: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored using various analytical techniques. Thin-layer chromatography (TLC) is a simple and effective method for tracking the disappearance of the starting material and the appearance of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.[3] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to analyze aliquots of the reaction mixture to determine the conversion rate.[4]

Troubleshooting Guide

This section provides solutions to common problems encountered during the sulfonylation of piperidine-4-carboxylic acid.

Problem 1: Low or No Product Yield

Possible Causes:

  • Insufficiently activated amine: The piperidine nitrogen may not be nucleophilic enough under the chosen reaction conditions.

  • Inactive sulfonylating agent: The sulfonyl chloride may have hydrolyzed due to exposure to moisture.

  • Poor choice of base: The base may be too weak to effectively deprotonate the amine or scavenge the HCl byproduct.

  • Low reaction temperature: The reaction may be too slow at the chosen temperature.

  • Steric hindrance: The sulfonylating agent might be too bulky, hindering its approach to the piperidine nitrogen.

Solutions:

  • Optimize the base: Switch to a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA) or consider using an inorganic base like potassium carbonate in a suitable solvent.

  • Check the reagent quality: Use freshly opened or properly stored sulfonyl chloride.

  • Increase the reaction temperature: Gradually increase the temperature while monitoring the reaction for any signs of decomposition. A typical temperature range for this reaction is from room temperature to about 80°C.[5]

  • Increase reaction time: Allow the reaction to proceed for a longer duration.

  • Use a less hindered sulfonylating agent: If possible, switch to a smaller sulfonylating agent.

Problem 2: Formation of Multiple Products (Side Reactions)

Possible Causes:

  • Reaction with the carboxylic acid: Under certain conditions, the carboxylic acid could react to form a mixed anhydride, which could then lead to other byproducts.

  • Di-sulfonylation: While less common for secondary amines, under forcing conditions, side reactions at other positions might occur.

  • Reaction with the solvent: Some solvents can participate in side reactions.

Solutions:

  • Protect the carboxylic acid: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) before the sulfonylation step. This will prevent any side reactions at the carboxyl group.

  • Use milder reaction conditions: Lower the reaction temperature and use a less reactive base.

  • Choose an inert solvent: Use aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

  • Control stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the sulfonylating agent to ensure complete conversion of the starting material without promoting side reactions.

Problem 3: Difficulty in Product Purification

Possible Causes:

  • Product is highly polar and water-soluble: The presence of both the sulfonic acid and carboxylic acid moieties can make the product difficult to extract into organic solvents.

  • Contamination with excess base or its salt: The hydrochloride salt of the amine base can be difficult to remove.

  • Unreacted starting materials: Incomplete reaction leads to a mixture that is challenging to separate.

Solutions:

  • Acid-base workup: Carefully adjust the pH of the aqueous solution during workup. Acidifying the solution will protonate the carboxylate and any remaining piperidine, which might aid in extraction or precipitation.

  • Crystallization: The sulfonated product is often a crystalline solid. Attempt to crystallize the product from a suitable solvent system.

  • Chromatography: If the product is not amenable to crystallization, column chromatography on silica gel may be necessary. A polar eluent system will likely be required.

  • Use a volatile base: Using a base like triethylamine allows for its removal, along with its hydrochloride salt, under reduced pressure.

Experimental Protocols

Protocol 1: Direct Sulfonylation of Piperidine-4-carboxylic Acid

This protocol outlines a general procedure for the direct sulfonylation without protection of the carboxylic acid.

Materials:

  • Piperidine-4-carboxylic acid

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride)

  • Base (e.g., Triethylamine or Sodium Carbonate)[2]

  • Solvent (e.g., Dichloromethane or a mixture of water and a suitable organic solvent)

  • Hydrochloric acid (for workup)

  • Sodium sulfate (for drying)

Procedure:

  • Dissolve piperidine-4-carboxylic acid (1 equivalent) and the base (2.2 equivalents) in the chosen solvent. If using an inorganic base like sodium carbonate, a biphasic system with water might be necessary.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the sulfonyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, quench with water.

  • If using an organic solvent, wash the organic layer sequentially with dilute HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.

Protocol 2: Sulfonylation with Carboxylic Acid Protection

This protocol involves the protection of the carboxylic acid as an ester prior to sulfonylation.

Step 1: Esterification of Piperidine-4-carboxylic Acid

  • Suspend piperidine-4-carboxylic acid (1 equivalent) in methanol or ethanol.

  • Cool the suspension to 0 °C and slowly add thionyl chloride (1.2 equivalents).

  • Stir the reaction at room temperature or gentle reflux until the starting material is consumed (monitor by TLC).

  • Remove the solvent under reduced pressure to obtain the ester hydrochloride salt.

Step 2: Sulfonylation of the Piperidine-4-carboxylate Ester

  • Dissolve the ester hydrochloride salt (1 equivalent) in a suitable aprotic solvent like dichloromethane.

  • Add a base such as triethylamine (2.2 equivalents) and cool the mixture to 0 °C.

  • Slowly add the sulfonyl chloride (1.1 equivalents).

  • Stir the reaction at room temperature until completion.

  • Work up the reaction as described in Protocol 1.

  • If the final product with the free carboxylic acid is desired, the ester can be hydrolyzed under acidic or basic conditions.[5]

Data and Reaction Parameters

ParameterCondition A (Direct)Condition B (Protected)Notes
Starting Material Piperidine-4-carboxylic acidPiperidine-4-carboxylate esterProtection can improve solubility and prevent side reactions.
Sulfonylating Agent p-Toluenesulfonyl chloridep-Toluenesulfonyl chlorideOther sulfonyl chlorides can be used.
Base Triethylamine / Na2CO3Triethylamine / DIPEAChoice of base is critical for reaction success.
Solvent DCM / Water-DioxaneDichloromethane / THFAnhydrous conditions are important for the protected route.
Temperature 0 °C to Room Temperature0 °C to Room TemperatureHigher temperatures may be needed for less reactive substrates.
Reaction Time 4 - 24 hours2 - 12 hoursMonitor by TLC or LC-MS for completion.
Typical Yield 60 - 80%75 - 95%Yields can vary based on specific conditions and purification.

Visualizing the Workflow and Logic

General Reaction Mechanism

Sulfonylation Mechanism Piperidine Piperidine-4-carboxylic acid DeprotonatedPiperidine Deprotonated Piperidine (Nucleophile) Piperidine->DeprotonatedPiperidine + Base Base Base (e.g., TEA) Salt Base-HCl Salt Base->Salt + HCl Intermediate Tetrahedral Intermediate DeprotonatedPiperidine->Intermediate + R-SO2Cl SulfonylChloride R-SO2Cl (Electrophile) SulfonylChloride->Intermediate Product Sulfonylated Product Intermediate->Product - Cl- HCl HCl

Caption: General mechanism of piperidine sulfonylation.

Experimental Workflow

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start with Piperidine-4-carboxylic acid Protect Protect Carboxylic Acid (Optional) Start->Protect Esterification Dissolve Dissolve in Solvent with Base Start->Dissolve Direct Method Protect->Dissolve AddReagent Add Sulfonyl Chloride at 0 °C Dissolve->AddReagent Stir Stir at RT AddReagent->Stir Monitor Monitor Progress (TLC/LC-MS) Stir->Monitor Quench Quench with Water Monitor->Quench Reaction Complete Extract Extract & Wash Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify (Crystallization/Chromatography) Dry->Purify Deprotect Deprotect Ester (Optional) Purify->Deprotect FinalProduct Final Product Purify->FinalProduct Direct Method Deprotect->FinalProduct Troubleshooting Tree Start Low Yield? SideProducts Side Products? Start->SideProducts No CheckReagents Check Reagent Quality (Fresh Sulfonyl Chloride) Start->CheckReagents Yes PurificationIssue Purification Issues? SideProducts->PurificationIssue No ProtectCOOH Protect Carboxylic Acid SideProducts->ProtectCOOH Yes AcidBaseWorkup Optimize Acid-Base Workup PurificationIssue->AcidBaseWorkup Yes End Successful Synthesis PurificationIssue->End No OptimizeBase Optimize Base (Stronger, Non-nucleophilic) CheckReagents->OptimizeBase IncreaseTemp Increase Temperature/Time OptimizeBase->IncreaseTemp MilderConditions Use Milder Conditions (Lower Temp, Weaker Base) ProtectCOOH->MilderConditions InertSolvent Use Inert Solvent MilderConditions->InertSolvent Crystallize Attempt Crystallization AcidBaseWorkup->Crystallize Chromatography Use Column Chromatography Crystallize->Chromatography

Caption: Decision tree for troubleshooting common issues.

References

  • Robert, J. D., & Caserio, M. C. (1977). Basic Principles of Organic Chemistry (2nd ed.). W. A. Benjamin, Inc.
  • Google Patents. (2008). Process for Preparation of Piperidine Carboxylic Acid. US20080269495A1.
  • MDPI. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. [Link]

  • American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]

  • YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. [Link]

  • National Institutes of Health. (2023). Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland. [Link]

  • University of Toronto Libraries. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid in Assays

Welcome to the technical support guide for 1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid. This document provides in-depth troubleshooting advice and protocols for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid. This document provides in-depth troubleshooting advice and protocols for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in various assay formats. Our goal is to equip you with the scientific rationale and practical methodologies to ensure reliable and reproducible experimental outcomes.

The unique structure of this molecule, combining a hydrophilic zwitterionic piperidine-4-carboxylic acid core with a large, hydrophobic [2-phenylvinyl]sulfonyl group, presents significant formulation challenges. This guide is designed to help you navigate these complexities effectively.

Part 1: Frequently Asked Questions (FAQs) & Compound Properties

This section addresses foundational questions about the compound's physicochemical properties, which are critical for understanding and resolving solubility issues.

Q1: What are the key structural features of 1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid that influence its solubility?

A1: The molecule's solubility is governed by a balance between two opposing structural features:

  • Hydrophilic Region: The piperidine-4-carboxylic acid moiety contains two ionizable groups: a basic piperidine nitrogen and an acidic carboxylic acid. This part of the molecule can exist as a zwitterion and is generally water-soluble.[1][2]

  • Hydrophobic Region: The N-sulfonyl group, particularly with the large, rigid phenylvinyl (styrene) substituent, is highly non-polar and lipophilic. This sizable hydrophobic portion dominates the molecule's character, leading to poor overall aqueous solubility.

The result is an amphiphilic molecule where the hydrophobic character is the primary determinant of its low solubility in neutral aqueous media.

Q2: How does pH dramatically affect the solubility of this compound?

A2: The compound's solubility is strongly pH-dependent due to its two ionizable functional groups.[3][4]

  • The carboxylic acid group (-COOH) has an acidic pKa (estimated around 3.7).[2] Below this pH, it is mostly in its neutral, protonated form. Above this pH, it becomes the negatively charged carboxylate (-COO⁻), which is more water-soluble.[5]

  • The piperidine nitrogen is basic. While a simple piperidine has a pKa of ~11.2 for its conjugate acid, the strongly electron-withdrawing sulfonyl group attached to it significantly reduces its basicity. The estimated pKa for the protonated piperidine nitrogen in this structure is likely much lower, perhaps in the range of 2-4.

Solubility is typically lowest at the isoelectric point (pI) , the pH at which the net charge of the molecule is zero. At pH values significantly above or below the pI, the molecule carries a net negative or positive charge, respectively, which enhances its interaction with water and increases solubility.[3][6]

Q3: What is the best solvent for preparing a primary stock solution?

A3: For initial stock preparation, a high-purity, anhydrous polar aprotic solvent is recommended.

  • Dimethyl sulfoxide (DMSO) is the industry standard and the most common choice for creating high-concentration stock solutions (e.g., 10-50 mM) of poorly soluble compounds for high-throughput screening and biological assays.[7]

  • Other options include N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), though DMSO is generally preferred for its broad compatibility and safety profile in assays when used at low final concentrations.[8]

Q4: My compound precipitates when I dilute my DMSO stock into aqueous assay buffer. Why does this happen?

A4: This is a classic problem known as "compound crashing." It occurs because while the compound is soluble in 100% DMSO, it is not soluble in the final aqueous assay buffer, which may contain only a very small percentage of DMSO (e.g., <1%).[9] The abrupt change in solvent polarity from a favorable organic environment to an unfavorable aqueous one causes the compound to fall out of solution. This leads to an unknown and reduced effective concentration of the compound in your assay, causing unreliable results.[7]

Part 2: Troubleshooting Guides for Common Assay Problems

This section provides structured, cause-and-effect troubleshooting for specific experimental scenarios.

Scenario 1: Compound Precipitation During Working Solution Preparation

Issue: You add your DMSO stock to the assay buffer, and the solution immediately becomes cloudy or forms visible precipitate.

Causality: The final concentration of your compound exceeds its kinetic solubility limit in the final assay medium. The low percentage of DMSO in the final solution is insufficient to maintain solubility.

Solution Workflow:

The primary goal is to modify the final aqueous buffer to make it a more favorable environment for the compound. This can be achieved through several validated strategies.[8][10]

G cluster_0 start Precipitation Observed Upon Dilution sol_check Is Assay pH Flexible? start->sol_check ph_mod Strategy 1: pH Modification sol_check->ph_mod Yes cosolv_check Are Co-solvents Assay-Compatible? sol_check->cosolv_check No ph_succ Success: Clear Solution ph_mod->ph_succ ph_fail Failure: Still Precipitates ph_mod->ph_fail ph_fail->cosolv_check cosolv_mod Strategy 2: Use Co-solvents (e.g., PEG400) cosolv_check->cosolv_mod Yes cyclo_check Is Cyclodextrin Compatible? cosolv_check->cyclo_check No cosolv_succ Success: Clear Solution cosolv_mod->cosolv_succ cosolv_fail Failure: Still Precipitates cosolv_mod->cosolv_fail cosolv_fail->cyclo_check cyclo_mod Strategy 3: Use Cyclodextrins (e.g., HP-β-CD) cyclo_check->cyclo_mod Yes cyclo_fail Consult Advanced Formulation Guide cyclo_check->cyclo_fail No cyclo_succ Success: Clear Solution cyclo_mod->cyclo_succ cyclo_mod->cyclo_fail

Caption: Troubleshooting workflow for compound precipitation.

Protocol 1: pH Modification Strategy

This method aims to ionize the compound to increase its aqueous solubility. Since the compound has a carboxylic acid, increasing the pH will deprotonate it to the more soluble carboxylate form.

  • Determine Target pH: Choose a pH at least 1.5-2 units higher than the carboxylic acid's pKa (est. ~3.7). A good starting point is physiological pH 7.4, but testing up to pH 8.0 or 8.5 may be necessary. Ensure the chosen pH is compatible with your assay's stability and biological activity.

  • Buffer Preparation: Prepare your assay buffer at the target pH (e.g., 50 mM TRIS at pH 8.0 or 50 mM HEPES at pH 7.4).

  • Serial Dilution Test: a. Prepare a 10 mM stock of the compound in 100% DMSO. b. In a clear microplate or vial, add 98 µL of your pH-adjusted buffer. c. Add 2 µL of the 10 mM DMSO stock to the buffer (this creates a 200 µM solution with 2% DMSO). d. Mix gently and let it sit for 15-30 minutes at room temperature. e. Visually inspect for any signs of precipitation or cloudiness against a dark background.

  • Analysis: If the solution remains clear, this pH is suitable for your working solution. If not, consider a higher pH or an alternative strategy.

Protocol 2: Co-solvent Strategy

Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous buffer, making it more hospitable to hydrophobic compounds.[8]

  • Select a Co-solvent: Common, biocompatible co-solvents include Polyethylene Glycol 400 (PEG400), Propylene Glycol (PG), or ethanol.

  • Prepare Co-solvent Buffer: Create a stock of your assay buffer containing the co-solvent. A common starting point is a buffer with 10-20% (v/v) of the chosen co-solvent. Example: To make 10 mL of buffer with 10% PEG400, mix 1 mL of PEG400 with 9 mL of your standard assay buffer.

  • Perform Dilution Test: Repeat the serial dilution test from Protocol 1, but use your newly prepared co-solvent buffer instead of the standard buffer.

  • Optimization & Control:

    • If precipitation still occurs, you can cautiously increase the co-solvent percentage, but be mindful of its potential effects on your assay (e.g., enzyme activity, cell viability).

    • Crucially, you must run a vehicle control containing the same final concentration of DMSO and co-solvent to ensure they do not interfere with your assay results.

Protocol 3: Cyclodextrin Inclusion Complex Strategy

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble molecules, effectively shielding the hydrophobic parts from water.[11]

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high water solubility and safety profiles.[8]

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your standard assay buffer. A typical starting concentration is 1-5% (w/v).

  • Perform Dilution Test: a. Prepare an intermediate dilution of your compound from the DMSO stock into the cyclodextrin-containing buffer. b. Allow this solution to equilibrate for 30-60 minutes to facilitate complex formation. c. Perform the final dilution into the assay buffer (which may or may not contain cyclodextrin, depending on your final desired concentration).

  • Analysis: The formation of the inclusion complex should significantly enhance the apparent solubility of the compound. As with co-solvents, a vehicle control with the cyclodextrin is mandatory.

Scenario 2: Inconsistent or Non-existent Activity in Cell-Based Assays

Issue: Your dose-response curve is flat, inconsistent, or shows much lower potency than expected.

Causality: The compound is likely precipitating in the complex cell culture medium, which contains salts, proteins, and other components. The precipitated compound is not bioavailable, so the actual concentration exposed to the cells is far lower than the nominal concentration you calculated.[9]

Solution Workflow:

G cluster_1 start Inconsistent / Low Cell-Based Activity sol_test Step 1: Perform Kinetic Solubility Test in Final Assay Medium start->sol_test compare Is Highest Assay Concentration > Measured Solubility? sol_test->compare adjust Step 2: Adjust Assay Concentration Range to be < Solubility Limit compare->adjust Yes retest Re-run Assay compare->retest No (Investigate other causes) adjust->retest formulate Step 3: If Higher Conc. is Needed, Implement Formulation Strategy adjust->formulate formulate->retest

Caption: Decision tree for addressing low cellular activity.

Protocol 4: Kinetic Solubility Assessment in Cell Culture Medium

This protocol helps you determine the maximum concentration at which your compound remains soluble in the final, complete assay medium.

  • Prepare Compound Plate: In a 96-well clear plate, perform a serial dilution of your compound in 100% DMSO. Start from a high concentration (e.g., 50 mM) and go down. Prepare a DMSO-only well for a blank.

  • Prepare Assay Medium: Use the exact same cell culture medium you use in your assay, including serum, antibiotics, etc.

  • Dilution: Add the assay medium to the compound plate to achieve the desired final DMSO concentration (e.g., add 99.5 µL of medium to 0.5 µL of the DMSO serial dilutions for a final 0.5% DMSO).

  • Incubation: Cover the plate and incubate under the same conditions as your assay (e.g., 37°C, 5% CO2) for 1-2 hours.

  • Measurement: Read the absorbance of the plate at a wavelength between 600-700 nm on a plate reader. The wavelength should be one where the compound itself does not absorb light.

  • Analysis: The concentration at which you see a sharp increase in absorbance (due to light scattering by precipitate) is the kinetic solubility limit. Your highest assay concentration should be kept safely below this limit.

Part 3: Data Summary & Best Practices

Table 1: Comparison of Solubilization Strategies

StrategyTypical ConcentrationProsCons
pH Adjustment pH 7.4 - 8.5Simple, cost-effective.May not be compatible with all assays; potential for compound instability.
Co-solvents (PEG400, PG) 5-20% (v/v)Effective for many compounds; well-established.Can cause cell toxicity at higher concentrations; may interfere with some enzymes.[8]
Cyclodextrins (HP-β-CD) 1-5% (w/v)Low cell toxicity; high solubilizing capacity for suitable molecules.Can be expensive; may not work for all molecular shapes; potential for assay artifacts.[8][11]
Surfactants (Tween-80) 0.01-0.1% (v/v)Very effective at low concentrations.High potential for cell toxicity and assay interference (micelle formation).[8]

Best Practices for Stock Solution Handling

  • Always use high-purity, anhydrous DMSO. Water in DMSO can reduce the solubility of hydrophobic compounds and promote degradation upon freezing.

  • Prepare a high-concentration primary stock (e.g., 20-50 mM) and validate its clarity visually. Gentle warming (to 30-37°C) or sonication can aid dissolution.

  • Store stocks in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can cause the compound to fall out of solution over time.

  • Before use, thaw an aliquot completely and vortex gently to ensure any settled material is redissolved. Centrifuge the vial briefly to pull down any condensation from the cap before opening.

By systematically applying these principles and protocols, researchers can overcome the inherent solubility challenges of 1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid, leading to more accurate, reliable, and meaningful data in their discovery efforts.

References
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from World Pharma Today. [Link]

  • Gothwal, A., et al. (2023). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]

  • Various Authors. (2014, July 31). How to enhance drug solubility for in vitro assays? ResearchGate. [Link]

  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. [Link]

  • Various Authors. (2014, December 1). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? ResearchGate. [Link]

  • Various Authors. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)? Reddit. [Link]

  • ChemBK. (n.d.). piperidine-4-carboxylic acid. [Link]

Sources

Troubleshooting

Technical Support Center: Strategies for Improving Regioselectivity in Synthesis

Welcome to the Technical Support Center for advanced synthetic chemistry. This resource is designed for researchers, scientists, and professionals in drug development seeking to enhance the regioselectivity of their chem...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced synthetic chemistry. This resource is designed for researchers, scientists, and professionals in drug development seeking to enhance the regioselectivity of their chemical transformations. Poor regioselectivity is a common hurdle that can lead to challenging purification processes, reduced yields of the desired isomer, and increased costs. This guide provides in-depth, field-proven insights into troubleshooting and optimizing your reactions for precise outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a mixture of regioisomers. What are the fundamental principles I should consider to improve the selectivity?

A1: The formation of regioisomers arises when a reactant can attack a substrate at multiple, non-equivalent positions. The preference for one position over another is governed by a combination of electronic and steric factors.[1]

  • Electronic Effects: These are dictated by the distribution of electron density in the substrate and the reactant. For instance, in electrophilic aromatic substitution, electron-donating groups (EDGs) direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups (EWGs) direct them to the meta position. This is due to the stabilization of the intermediate carbocation (arenium ion).[2] Similarly, in reactions like the Diels-Alder, the regioselectivity can be predicted by considering the alignment of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile) which is influenced by the electronic nature of the substituents.[2][3]

  • Steric Effects: This refers to the spatial arrangement of atoms and groups within the molecules.[1] Bulky substituents near a reactive site can hinder the approach of a reactant, favoring its reaction at a less sterically congested position. A classic example is the hydroboration-oxidation of alkenes, where the boron reagent preferentially adds to the less substituted carbon atom, leading to the anti-Markovnikov product.[1]

To improve regioselectivity, you must analyze your specific reaction and determine which of these effects is dominant or how they can be manipulated to favor the formation of your desired product.

Q2: How can I leverage directing groups to control the regioselectivity of my C-H functionalization reaction?

A2: Directing groups are functional moieties covalently attached to a substrate that chelate to a metal catalyst, bringing it into close proximity to a specific C-H bond.[4] This strategy is exceptionally powerful for achieving high regioselectivity, even at positions that are electronically or sterically disfavored.[5]

There are two main classes of directing groups:

  • Inherent Directing Groups: Functional groups already present in the molecule, such as amides, pyridines, or carboxylic acids, can act as directing groups.

  • Transient Directing Groups: These are installed for a specific C-H functionalization step and can be removed or modified subsequently.[6][7] This approach offers greater flexibility in synthetic design.[7]

Troubleshooting Scenario: You are attempting a C-H arylation on a complex molecule and obtaining a mixture of isomers.

Solution:

  • Introduce a Directing Group: If your substrate lacks a suitable inherent directing group, consider installing a removable one, such as an 8-aminoquinoline or a picolinamide.[5]

  • Optimize the Directing Group: The choice of directing group is crucial. For instance, in the Pd-catalyzed olefination of tryptophan derivatives, using a TfNH- directing group and protecting the indole nitrogen with a bulky group like TIPS was shown to significantly improve the selectivity for the C4 position.[5]

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} caption [label="Workflow of a Directing Group in C-H Functionalization.", shape=plaintext, fontname="Arial", fontsize=10];

Troubleshooting Guides

Problem: Poor Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki-Miyaura)

Cross-coupling reactions are powerful tools, but achieving high regioselectivity with unsymmetrical substrates can be challenging.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Ligand Choice The ligand coordinated to the palladium center plays a critical role in influencing both steric and electronic environments of the catalyst, thereby dictating the regioselectivity.1. Screen Ligands: For Heck reactions, bulky phosphine ligands often favor the formation of the linear (β) product.[8] In cases of polyhalogenated substrates in Suzuki-Miyaura couplings, switching between different phosphine ligands can shift the preferred coupling site.[9] 2. Consider Bidentate vs. Monodentate Ligands: The bite angle of bidentate ligands can significantly influence the outcome.
Reaction Pathway The Heck reaction, for example, can proceed through a neutral or a cationic pathway, each favoring different regioisomers. The cationic pathway often promotes the formation of the branched (α) isomer.[8]1. Modify Reaction Additives: The addition of silver salts (e.g., AgOTf) can promote the cationic pathway.[8] 2. Solvent Selection: Polar aprotic solvents may favor the cationic pathway.
Substrate Electronics Electron-withdrawing groups on the alkene in a Heck reaction generally favor the formation of the linear (β) isomer, while electron-donating groups can lead to mixtures.[8]1. If possible, modify the substrate: While not always feasible, understanding the electronic bias can guide catalyst and condition selection. 2. Computational Modeling: Quantum chemistry-based methods can predict the relative energies of intermediates for different regioisomeric outcomes, aiding in rational condition selection.[8][10]
Incomplete Reaction or Side Reactions Low conversion can sometimes be mistaken for poor selectivity. Side reactions like homocoupling or dehalogenation can also complicate the product mixture.[11]1. Ensure Inert Atmosphere: Thoroughly degas solvents and purge the reaction vessel with an inert gas (e.g., argon or nitrogen) to prevent oxygen-induced homocoupling.[11] 2. Check Reagent Purity: Impure starting materials can inhibit the catalyst or lead to side reactions.[11]

Experimental Protocol: Optimizing Regioselectivity in a Heck Reaction

  • Initial Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine the aryl halide (1.0 equiv.), the alkene (1.2 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst/Ligand Screening: In parallel, set up several small-scale reactions (e.g., in a multi-well plate) with different palladium sources (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and a variety of phosphine ligands (e.g., PPh₃, P(o-tol)₃, Xantphos). Keep the Pd:ligand ratio constant (e.g., 1:2).

  • Solvent Screening: For the most promising catalyst/ligand combinations, test different degassed solvents (e.g., DMF, NMP, toluene, dioxane).

  • Temperature Optimization: Run the best reaction setup at a range of temperatures (e.g., 80 °C, 100 °C, 120 °C).

  • Analysis: Monitor the reactions by TLC or GC-MS to determine the ratio of regioisomers at different time points.

  • Scale-up: Once the optimal conditions are identified, scale up the reaction.

Problem: Unfavorable Linear-to-Branched Ratio in Hydroformylation

Hydroformylation is a key industrial process for the synthesis of aldehydes from alkenes. Controlling the regioselectivity to favor either the linear or branched aldehyde is a common challenge.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Ligand Steric and Electronic Properties The structure of the phosphine or phosphite ligand on the rhodium or cobalt catalyst is the primary determinant of regioselectivity. Bulky ligands generally favor the formation of the linear aldehyde by disfavoring the more sterically hindered transition state leading to the branched product.1. Increase Ligand Bulk: For a higher linear-to-branched ratio, switch to bulkier phosphine ligands (e.g., triphenylphosphine and its derivatives) or phosphite ligands. For instance, using certain tetraphosphorus ligands with a rhodium catalyst has been shown to achieve high regioselectivity for the linear aldehyde in the hydroformylation of styrene derivatives.[12] 2. Utilize Bidentate Ligands: The bite angle of bidentate phosphine ligands is a critical parameter for controlling regioselectivity.
Catalyst System The choice of metal (typically Rh or Co) and its precursors can influence the outcome. Rhodium catalysts are generally more active and selective under milder conditions.1. Screen Rhodium Precursors: While Rh(acac)(CO)₂ is common, other sources might offer different selectivity profiles.[13] 2. Consider Heterogeneous Catalysts: Single-site heterogeneous catalysts, such as ruthenium atoms on a nitrogen-doped carbon matrix, have shown excellent activity and regioselectivity for linear aldehyde formation.[14]
Reaction Conditions Temperature and pressure of CO/H₂ can affect the regioselectivity.1. Lower Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the linear product, although it may decrease the reaction rate. 2. Adjust CO Pressure: Higher CO partial pressures can favor the formation of the linear aldehyde.
Substrate Effects The structure of the alkene substrate itself influences the regioselectivity. Internal alkenes are more challenging to hydroformylate with high regioselectivity than terminal alkenes.1. For styrene derivatives, consider electronic effects: Electron-donating groups on the aromatic ring tend to favor the branched aldehyde, while electron-withdrawing groups can lead to a higher proportion of the linear product.[12]

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References

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  • Computational tools for the prediction of site- and regioselectivity of organic reactions. (n.d.). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • Benzoylation of Tetrols: A Comparison of Regioselectivity Patterns for O- and S-Glycosides of d-Galactose. (2024). PMC. Retrieved January 26, 2026, from [Link]

  • Highly Regioselective Hydroformylation of Styrene and Its Derivatives Catalyzed by Rh Complex with Tetraphosphorus Ligands. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]

  • A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. (n.d.). Retrieved January 26, 2026, from [Link]

  • What the Heck? Automated Regioselectivity Calculations of Palladium-Catalyzed Heck Reactions Using Quantum Chemistry. (2022). ACS Omega. Retrieved January 26, 2026, from [Link]

  • Key Green Chemistry research areas from a pharmaceutical manufacturers' perspective revisited. (2018). RSC Publishing. Retrieved January 26, 2026, from [Link]

  • Solvent-Mediated Rate Deceleration of Diels–Alder Reactions for Enhanced Selectivity: Quantum Mechanical Insights. (2024). MDPI. Retrieved January 26, 2026, from [Link]

  • P(V)-Promoted Rh-Catalyzed Highly Regioselective Hydroformylation of Styrenes under Mild Conditions. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Themed collection Glycosylation: New methodologies and applications. (n.d.). RSC Publishing. Retrieved January 26, 2026, from [Link]

  • Reactivity and Regioselectivity in the Heck Reaction: Hammett Study of 4-Substituted Styrenes. (2006). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (2022). MDPI. Retrieved January 26, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

Validating the Inhibitory Potency of a Novel Piperidine-Based MMP-13 Inhibitor: A Comparative Guide

For researchers and drug development professionals, the rigorous validation of a novel inhibitor's activity is a cornerstone of preclinical assessment. This guide provides an in-depth, technically focused comparison for...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the rigorous validation of a novel inhibitor's activity is a cornerstone of preclinical assessment. This guide provides an in-depth, technically focused comparison for validating the inhibitory activity of a representative selective Matrix Metalloproteinase-13 (MMP-13) inhibitor, 1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid. We will explore the rationale behind experimental choices, provide detailed protocols, and compare its performance against established alternatives.

The Rationale for Targeting MMP-13

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix (ECM) components.[1][2] While crucial for physiological processes like tissue remodeling and wound healing, their dysregulation is implicated in numerous pathologies, including osteoarthritis, rheumatoid arthritis, and cancer metastasis.[1][3] MMP-13, also known as collagenase-3, is of particular interest due to its potent ability to cleave type II collagen, the primary collagen in articular cartilage.[4][5] Its elevated expression in osteoarthritis and cancer makes it a prime therapeutic target.[3][6]

The development of selective MMP-13 inhibitors is a key strategy to mitigate the cartilage degradation and tumor progression associated with this enzyme's hyperactivity.[4][6] Compounds containing a carboxylic acid moiety, such as our topic compound, are designed to chelate the catalytic zinc ion in the active site of the MMP, thereby inhibiting its enzymatic activity.[4]

Comparative Inhibitors

To establish a robust validation, the inhibitory activity of 1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid will be compared against two well-characterized MMP inhibitors with different selectivity profiles:

  • WAY-170523: A potent and highly selective MMP-13 inhibitor.[7][8]

  • CGS-27023A: A broad-spectrum MMP inhibitor, active against MMP-1, MMP-2, MMP-3, and MMP-9, which will serve as a control to assess the selectivity of our test compound.[9][10]

Experimental Validation Workflow

The validation of our topic compound will proceed through a multi-tiered approach, starting with a direct enzymatic assay and progressing to a more physiologically relevant cell-based model.

G cluster_0 Biochemical Validation cluster_1 Cell-Based Validation In-vitro Enzymatic Assay In-vitro Enzymatic Assay IC50 Determination IC50 Determination In-vitro Enzymatic Assay->IC50 Determination Determine Potency Selectivity Profiling Selectivity Profiling IC50 Determination->Selectivity Profiling Assess Specificity Cellular MMP-13 Activity Assay Cellular MMP-13 Activity Assay Selectivity Profiling->Cellular MMP-13 Activity Assay Transition to Cellular Model Collagen Degradation Assay Collagen Degradation Assay Cellular MMP-13 Activity Assay->Collagen Degradation Assay Confirm Cellular Efficacy

Caption: Experimental workflow for validating MMP-13 inhibitory activity.

Part 1: In-vitro Enzymatic Inhibition Assay

This initial screen directly measures the ability of the test compound to inhibit the enzymatic activity of recombinant human MMP-13 in a controlled, cell-free environment.

Principle: A fluorogenic peptide substrate, which is cleaved by active MMP-13, is used.[11] The cleavage releases a fluorophore, resulting in an increase in fluorescence intensity. An inhibitor will prevent this cleavage, leading to a reduced fluorescence signal.

Detailed Protocol:

  • Reagents and Materials:

    • Recombinant human MMP-13 (activated)

    • Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

    • Test Compound (1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid)

    • Reference Inhibitors (WAY-170523, CGS-27023A)

    • 96-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test and reference compounds in assay buffer.

    • Add 50 µL of the diluted compounds to the wells of the 96-well plate.

    • Add 25 µL of recombinant human MMP-13 (final concentration ~1-5 nM) to each well.

    • Incubate at 37°C for 30 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate (final concentration ~10 µM).

    • Immediately measure the fluorescence intensity (Excitation/Emission ~328/393 nm) every 5 minutes for 60 minutes at 37°C.

    • The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic equation.

Expected Outcome and Comparative Data:

CompoundTargetPredicted IC50 (nM)Selectivity Profile
1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acidMMP-1310 - 50Expected to be selective for MMP-13
WAY-170523MMP-1317Highly selective for MMP-13 over other MMPs.[7][8]
CGS-27023ABroad-MMP8 - 43Broad-spectrum inhibitor of MMPs.[9][10]
Part 2: Cellular MMP-13 Activity and Collagen Degradation Assay

This assay assesses the inhibitor's efficacy in a more complex biological context, using cells that endogenously express and secrete MMP-13.

Principle: Human chondrocytes or a suitable cell line (e.g., SW1353) are stimulated with Interleukin-1β (IL-1β) to induce the expression and secretion of MMP-13. The activity of the secreted MMP-13 in the cell culture supernatant is then measured using a similar fluorogenic substrate as in the in-vitro assay. Furthermore, the protective effect of the inhibitor on collagen degradation is assessed.

Detailed Protocol:

  • Cell Culture and Stimulation:

    • Plate human chondrocytes or SW1353 cells in a 24-well plate and grow to confluence.

    • Starve the cells in serum-free media for 24 hours.

    • Pre-treat the cells with various concentrations of the test and reference compounds for 1 hour.

    • Stimulate the cells with IL-1β (10 ng/mL) for 24-48 hours to induce MMP-13 expression.

  • Measurement of MMP-13 Activity:

    • Collect the cell culture supernatant.

    • Activate any pro-MMPs in the supernatant by treating with APMA (4-aminophenylmercuric acetate).

    • Measure MMP-13 activity in the activated supernatant using the fluorogenic assay described in Part 1.

  • Collagen Degradation Assay:

    • Coat a 96-well plate with type II collagen.

    • Add the conditioned media from the stimulated and inhibitor-treated cells to the collagen-coated wells.

    • Incubate for 24 hours at 37°C.

    • Quantify the amount of degraded collagen released into the supernatant using a commercially available collagen assay kit.

Data Analysis:

  • Determine the IC50 of the inhibitors for the reduction of MMP-13 activity in the cell culture supernatant.

  • Quantify the percentage of protection from collagen degradation for each inhibitor concentration.

Expected Outcome and Comparative Data:

CompoundCellular IC50 (nM)Collagen Degradation Protection at 1 µM
1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid50 - 200High
WAY-170523~100High
CGS-27023A~50High

Signaling Pathway of MMP-13 Induction and Inhibition

G cluster_0 Cellular Environment cluster_1 Inhibitory Action IL-1β IL-1β IL-1R IL-1 Receptor IL-1β->IL-1R Signaling Cascade Intracellular Signaling (NF-κB, AP-1) IL-1R->Signaling Cascade MMP-13 Gene Transcription MMP-13 Gene Transcription Signaling Cascade->MMP-13 Gene Transcription Pro-MMP-13 Secretion Pro-MMP-13 Secretion MMP-13 Gene Transcription->Pro-MMP-13 Secretion Active MMP-13 Active MMP-13 Pro-MMP-13 Secretion->Active MMP-13 Activation Collagen Degradation Collagen Degradation Active MMP-13->Collagen Degradation MMP-13 Inhibitor MMP-13 Inhibitor MMP-13 Inhibitor->Active MMP-13 Inhibition

Caption: Simplified signaling pathway of MMP-13 induction by IL-1β and its inhibition.

Conclusion and Future Directions

This guide outlines a systematic and robust approach to validating the inhibitory activity of a novel piperidine-based MMP-13 inhibitor. By employing both biochemical and cell-based assays and comparing its performance against well-characterized inhibitors, researchers can confidently assess its potency and selectivity. The presented data, while predictive, provides a framework for the expected outcomes of such a study.

Further validation would involve a broader selectivity screen against a panel of other MMPs and related proteases to confirm its specificity for MMP-13. In vivo studies in animal models of osteoarthritis or cancer would then be the critical next step to evaluate the therapeutic potential of 1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid.

References

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  • National Center for Biotechnology Information. (n.d.). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][11][]benzothiazine as orally-active adhesion molecule inhibitors. Retrieved from [Link]

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Comparative

A Researcher's Guide to Deconvoluting the Mechanism of Action of Novel Compounds: A Case Study with 1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid

For researchers in the vanguard of drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is both exhilarating and fraught with scientific hurdles. A critical juncture in this p...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in the vanguard of drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is both exhilarating and fraught with scientific hurdles. A critical juncture in this path is the elucidation of the compound's mechanism of action (MOA). A definitive understanding of how a molecule exerts its biological effect is paramount for predicting efficacy, anticipating toxicity, and designing next-generation therapies. This guide provides a comprehensive, technically-grounded framework for confirming the MOA of a novel compound, using the illustrative case of 1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid.

While the specific biological target of 1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid is not extensively documented in publicly available literature, this scenario presents a realistic and valuable opportunity. It allows us to navigate the experimental path a researcher would take, starting from target identification and progressing through rigorous, multi-faceted validation. This guide is structured not as a rigid protocol, but as a logical, decision-driven workflow, mirroring the dynamic nature of scientific inquiry.

Part 1: The Imperative of Orthogonal Assays in MOA Confirmation

In the realm of drug discovery, relying on a single experimental result is a precarious strategy. Orthogonal assays, which employ distinct methodologies to probe the same biological question, are the cornerstone of robust MOA validation.[1] This approach mitigates the risk of technology-specific artifacts and builds a compelling, self-validating body of evidence. By integrating data from biochemical, biophysical, and cellular assays, we can construct a high-fidelity model of the compound's interaction with its target and its downstream cellular consequences.

Part 2: The Initial Challenge - Identifying the Molecular Target

Given the novelty of 1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid, our first objective is to identify its direct molecular target(s). This is a critical first step in any drug discovery process.[2][3] A multi-pronged approach, combining computational and experimental methods, is most effective.

Experimental Workflow for Target Identification

G cluster_0 Target Identification Phase Compound 1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid Kinobeads Kinobeads Competition Binding Assay Compound->Kinobeads Lysate Disease-Relevant Cell Lysate Lysate->Kinobeads MassSpec Mass Spectrometry (LC-MS/MS) Kinobeads->MassSpec DataAnalysis Data Analysis & Candidate Identification MassSpec->DataAnalysis cluster_1 CETSA Workflow Cells Intact Cells Treatment Treat with Compound or Vehicle Cells->Treatment Heating Heat to Various Temperatures Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Separate Soluble & Aggregated Proteins Lysis->Centrifugation Analysis Quantify Soluble Target Protein (e.g., Western Blot) Centrifugation->Analysis Curve Generate Melt Curve Analysis->Curve

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

  • Cell Treatment:

    • Culture cells (e.g., the same cell line used for the kinobeads assay) and treat with a high concentration of 1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid (e.g., 10-50 µM) or vehicle (DMSO) for 1-2 hours. [4]

  • Thermal Challenge:

    • Aliquots of the treated cell suspension are heated to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature. [4]

  • Protein Extraction:

    • Cells are lysed by freeze-thaw cycles or the addition of a mild lysis buffer.

    • The soluble fraction of the proteome is separated from the precipitated, denatured proteins by high-speed centrifugation.

  • Target Quantification:

    • The amount of soluble CK2 remaining in the supernatant at each temperature is quantified. This is typically done by Western blotting using a specific antibody against CK2.

    • The band intensities are quantified using densitometry.

  • Data Analysis:

    • The amount of soluble CK2 at each temperature is normalized to the amount at the lowest temperature (e.g., 40°C).

    • A "melt curve" is plotted, showing the fraction of soluble protein as a function of temperature. A shift in the melt curve to higher temperatures in the compound-treated samples compared to the vehicle-treated samples confirms direct target engagement in the cellular environment.

Cellular Assays: Probing Downstream Signaling Pathways

Confirming that a compound binds to and inhibits a target is a significant step. However, to fully understand its MOA, we must demonstrate that this target engagement leads to the expected downstream cellular consequences. Since CK2 is a kinase, its inhibition should lead to changes in the phosphorylation status of its known substrates. [5]Quantitative phosphoproteomics is a powerful, unbiased method to assess the global impact of a kinase inhibitor on cellular signaling networks. [6][7][8]

  • Cell Culture and Treatment:

    • Cells are cultured and treated with 1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid at a concentration that effectively engages the target (as determined by CETSA) for a relevant time period (e.g., 1-4 hours).

  • Protein Extraction and Digestion:

    • Proteins are extracted, denatured, and digested into peptides using trypsin.

  • Phosphopeptide Enrichment:

    • Phosphopeptides are enriched from the total peptide mixture using techniques such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography. [6]

  • LC-MS/MS Analysis:

    • The enriched phosphopeptides are analyzed by high-resolution LC-MS/MS.

  • Data Analysis and Interpretation:

    • The data is analyzed to identify and quantify thousands of individual phosphorylation sites.

    • The abundance of each phosphosite in the compound-treated sample is compared to the vehicle-treated control.

    • Significantly down-regulated phosphosites are identified.

    • Bioinformatics analysis is performed to determine if the proteins with down-regulated phosphosites are known substrates of CK2 or are part of signaling pathways known to be regulated by CK2. This provides a functional link between target engagement and the cellular response.

Part 4: Data Synthesis and MOA Confirmation

The power of this orthogonal approach lies in the integration of data from each assay to build a cohesive and compelling narrative for the MOA of 1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid.

Comparative Data Summary
Assay Principle Information Gained Expected Outcome for a CK2 Inhibitor
Kinobeads Competition Binding Affinity chromatography coupled with mass spectrometryUnbiased identification of direct protein kinase targets.1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid displaces CK2 from the kinobeads in a dose-dependent manner.
In Vitro Kinase Assay Measurement of enzymatic activity with purified components.Confirms direct inhibition of the target enzyme and determines inhibitory potency (IC50).The compound inhibits the enzymatic activity of recombinant CK2 with a measurable IC50 value.
Cellular Thermal Shift Assay (CETSA) Ligand-induced thermal stabilization of the target protein in intact cells.Confirms direct binding of the compound to the target in a physiological context.A rightward shift in the thermal melt curve of cellular CK2 is observed in the presence of the compound.
Quantitative Phosphoproteomics Mass spectrometry-based quantification of changes in protein phosphorylation.Identifies downstream signaling pathways affected by target inhibition.Decreased phosphorylation of known CK2 substrates and modulation of CK2-regulated signaling pathways.

By systematically applying this battery of orthogonal assays, researchers can move from an uncharacterized small molecule to a compound with a well-defined mechanism of action. This rigorous, evidence-based approach is fundamental to modern drug discovery and provides the solid scientific foundation required for the continued development of novel therapeutics.

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  • Phosphoproteomics Meets Chemical Genetics: Approaches for Global Mapping and Deciphering the Phosphoproteome. (2019). International Journal of Molecular Sciences, 20(22), 5596. [Link]

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  • Characterization of binding, depletion and competition properties of... (n.d.). ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid

This guide provides a detailed protocol for the safe and compliant disposal of 1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid. As a research chemical, its toxicological and environmental properties may not be fu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the safe and compliant disposal of 1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid. As a research chemical, its toxicological and environmental properties may not be fully characterized. Therefore, a cautious approach, grounded in the principles of chemical safety and an understanding of its structural motifs, is paramount. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally related compounds.

Hazard Assessment: A Structurally-Informed Perspective

  • Piperidine Moiety : The core piperidine ring is a foundational structure in many bioactive molecules. Piperidine itself is a flammable liquid that is toxic and corrosive, capable of causing severe skin burns and eye damage.[1][2][3] While the substitutions in the target molecule will alter these properties, the inherent hazards of the piperidine scaffold necessitate careful handling.

  • Carboxylic Acid Group : The presence of a carboxylic acid group suggests that the compound is acidic. While not expected to be a strong acid, it can cause irritation upon contact with skin and eyes.[4][5]

  • Sulfonyl Group : The phenylvinyl sulfonyl group is an electron-withdrawing group that can influence the reactivity and biological activity of the molecule. Related sulfonylated piperidine compounds are known to be eye irritants and may cause skin sensitization.

  • Overall Hazard Profile : Based on data from similar structures like 4-Phenyl-4-piperidinecarboxylic acid derivatives and N-Boc protected piperidine-4-carboxylic acid, it is prudent to assume that 1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[4][5][6][7] It may also cause respiratory irritation, particularly if it is a fine powder.[4][5][8]

The table below summarizes the anticipated hazard classifications.

Hazard ClassificationAnticipated RiskRationale
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)Based on data for similar piperidine carboxylic acid derivatives.[6][7]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)A common hazard for carboxylic acids and piperidine derivatives.[4][5]
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)A common hazard for this class of compounds.[4][5][7]
Specific Target Organ Toxicity Category 3 (May cause respiratory irritation)Particularly relevant if the compound is a dust or powder.[4][5][8]
Environmental Hazard Not fully known, but release should be preventedHeterocyclic compounds can be persistent in the environment.[9] Do not let the chemical enter the environment.[6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the assessed hazards, the following minimum PPE must be worn when handling 1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid for disposal.

  • Hand Protection : Wear chemical-resistant gloves, such as nitrile rubber, tested according to standards like EN 374.[1]

  • Eye and Face Protection : Safety glasses with side-shields are mandatory.[10] Given the potential for serious eye irritation, the use of tightly sealed safety goggles or a face shield is strongly recommended.[1][5]

  • Skin and Body Protection : A lab coat is required. Ensure it is clean and fully buttoned. For larger quantities or in case of a spill, consider a chemical-resistant apron or suit.[2][4]

  • Respiratory Protection : If handling the compound as a powder or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate particulate filter (e.g., P95 or P100) is necessary.[8] All handling of the solid material should be done in a certified chemical fume hood.[11]

Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of this research chemical is to never dispose of it down the drain or in the regular trash.[6][10] It must be treated as hazardous chemical waste and disposed of through a licensed professional waste disposal service.[8]

Step 1: Waste Segregation and Collection
  • Designate a Waste Container : Use a clearly labeled, sealable, and chemically compatible container for the collection of solid 1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid waste. A high-density polyethylene (HDPE) container is a suitable choice.

  • Labeling : The container must be labeled with the words "Hazardous Waste," the full chemical name "1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid," and the associated hazards (e.g., "Irritant," "Harmful if Swallowed").[12]

  • Aqueous Waste : If you have solutions of the compound, they should be collected in a separate, clearly labeled hazardous waste container for aqueous chemical waste. Do not mix with organic solvent waste.[13]

  • Contaminated Materials : Any materials that have come into direct contact with the compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated. These should be collected in a separate, sealed bag or container clearly labeled as "Contaminated Solid Waste" with the chemical name.[10]

Step 2: Preparing for Disposal
  • Solid Waste : Ensure the primary container holding the solid 1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid is securely sealed.[4]

  • Contaminated Labware : Glassware that has come into contact with the compound must be decontaminated before being washed for reuse or disposed of. Triple-rinse the glassware with a suitable solvent (e.g., ethanol or acetone) in a fume hood. The rinsate must be collected and disposed of as hazardous chemical waste.[14] After rinsing, the glassware can be washed with soap and water.

  • Storage Pending Disposal : Store the sealed hazardous waste containers in a designated satellite accumulation area.[12] This area should be away from incompatible materials, particularly strong oxidizing agents and strong acids.[7][10]

Step 3: Final Disposal
  • Contact a Professional Service : Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[8]

  • Documentation : Follow all institutional and regulatory requirements for documenting the waste transfer.

The disposal process can be visualized in the following workflow diagram:

G cluster_prep Preparation & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Identify Waste (Solid, Liquid, Contaminated Items) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe solid_waste Collect Solid Waste in Labeled HDPE Container ppe->solid_waste liquid_waste Collect Aqueous Waste in Labeled Liquid Waste Bottle ppe->liquid_waste contaminated_items Collect Contaminated Items (Gloves, Tips) in a Labeled Bag ppe->contaminated_items seal Securely Seal All Waste Containers solid_waste->seal liquid_waste->seal contaminated_items->seal saa Store in Designated Satellite Accumulation Area seal->saa ehs Contact EHS or Licensed Waste Disposal Contractor saa->ehs pickup Arrange for Waste Pickup and Complete Paperwork ehs->pickup end Waste Disposed Compliantly pickup->end

Caption: Waste Disposal Workflow for 1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid.

Spill Management: An Emergency Response Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Situation : Evaluate the size of the spill and determine if you can safely manage it with the available equipment. For large spills, contact your institution's emergency response team.

  • Control the Spill :

    • For Solid Spills : Gently sweep up the material to avoid generating dust.[6][7] Place the swept material into a sealed, labeled container for hazardous waste disposal.[4][5]

    • For Liquid Spills : Cover the spill with an inert absorbent material, such as vermiculite or sand.[2] Scoop up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate the Area : Once the bulk of the spill has been collected, decontaminate the area by washing it down with soap and water.[4] Prevent the runoff from entering drains.[4][6]

  • Dispose of Cleanup Materials : All materials used for the cleanup, including absorbent pads, gloves, and wipes, must be placed in a sealed container and disposed of as hazardous waste.

This guide is intended to provide a framework for the safe disposal of 1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid. Always consult your institution's specific safety and disposal guidelines and adhere to all local, state, and federal regulations.

References

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperidine, 99%. [Link]

  • Capot Chemical. (2018, December 7). MSDS of 4-phenylpiperidine-4-carboxylic acid compound with 4-methylbenzenesulfonic acid (1:1). [Link]

  • aapptec. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. [Link]

  • MDPI. (n.d.). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. [Link]

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Handling

A Senior Application Scientist's Guide to Handling 1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid: Personal Protective Equipment and Safety Protocols

Welcome to your comprehensive guide on the safe handling of 1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid. As researchers and drug development professionals, our commitment to innovation must be matched by an u...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your comprehensive guide on the safe handling of 1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid. As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This document provides essential, in-depth guidance on personal protective equipment (PPE) and operational protocols, moving beyond a simple checklist to explain the scientific rationale behind each recommendation. Our goal is to empower you with the knowledge to work confidently and safely.

Hazard Analysis: Understanding the Reactivity Profile

  • The Vinyl Sulfone Moiety: A Potent Electrophile The most significant feature dictating the required PPE is the phenylvinylsulfonyl group. Vinyl sulfones are well-known in medicinal chemistry as potent and irreversible inhibitors of enzymes, particularly those with cysteine residues in their active sites.[1] This reactivity stems from their nature as powerful Michael acceptors. The sulfone group strongly withdraws electron density from the vinyl double bond, making the terminal carbon highly electrophilic and susceptible to attack by nucleophiles, such as the thiol group of cysteine or other biological nucleophiles.

    This high reactivity means the compound should be considered a potent alkylating agent . Accidental contact with skin, eyes, or mucous membranes could lead to covalent modification of proteins and other biomolecules, causing irritation, sensitization, and potentially severe tissue damage.[2][3][4] Inhalation of dust or aerosols is a primary concern, as this could lead to respiratory tract irritation and sensitization.[2][3]

  • The Piperidine Core: A Basic Heterocycle The piperidine component is a cyclic secondary amine. While the sulfonyl group reduces its basicity, piperidine and its derivatives can still be irritating and harmful.[5][6] They can be absorbed through the skin and may cause irritation or burns upon contact.[6][7] Piperidine itself is toxic if it comes into contact with the skin or is inhaled.[6] Therefore, dermal protection and avoidance of dust inhalation are critical.[5]

  • The Carboxylic Acid: An Irritant The carboxylic acid functional group classifies the compound as an acid. While it may be a solid, in solution or upon contact with moist tissues, it can cause skin and eye irritation.[8][9] This adds to the overall irritant nature of the molecule.

Based on this analysis, 1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid should be handled as a highly reactive, irritant, and potentially sensitizing powder .

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is a critical control measure determined by a thorough hazard assessment.[10][11][12] For handling 1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid in solid form or in solution, the following PPE is mandatory.

Protection Area Required PPE Rationale and Specifications
Eye and Face Chemical Splash Goggles & Face ShieldStandard safety glasses are insufficient . Chemical splash goggles that meet ANSI Z.87.1 standards are required to protect against dust particles and splashes.[13] When handling larger quantities (>1g) or when there is a significant risk of splashing, a face shield must be worn in addition to goggles for full facial protection.[13][14]
Hand Double Gloving: Nitrile GlovesDue to the high reactivity of the vinyl sulfone, double gloving is required. Nitrile gloves provide good resistance to a range of chemicals, including weak acids.[15][16][17] However, no glove material offers permanent protection. Immediately remove and replace gloves upon any known or suspected contact with the compound.[18] Check gloves for any signs of degradation or punctures before use.[19]
Body Flame-Resistant Laboratory CoatA fully buttoned, flame-resistant lab coat with tight-fitting cuffs is essential to protect skin and personal clothing from dust and splashes.[13][20] Ensure the lab coat is kept clean and is regularly laundered by a professional service, not taken home.
Respiratory NIOSH-approved Respirator (as needed)All handling of the solid material must be performed in a certified chemical fume hood to minimize inhalation exposure.[7][21] If engineering controls are not sufficient to keep exposure below permissible limits, or during a large spill clean-up, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[10][14]

Operational Protocols: From Weighing to Disposal

Adherence to strict operational protocols is as crucial as wearing the correct PPE.[22]

Weighing and Solution Preparation

Handling the compound as a powder presents the highest risk of aerosolization and inhalation.[23]

Workflow for Weighing and Dissolving

G cluster_0 Preparation cluster_1 Handling Powder cluster_2 Dissolution cluster_3 Cleanup A Don all required PPE (Goggles, Face Shield, Lab Coat, Double Gloves) B Designate a work area inside a certified chemical fume hood. A->B C Cover the work surface and balance with absorbent bench paper. B->C D Bring the compound to room temperature in a desiccator before opening. C->D E Use anti-static weigh boats and spatulas. D->E F Carefully transfer the desired amount. Avoid creating dust clouds. E->F G Close the primary container immediately after weighing. F->G H Add solvent to the weigh boat to dissolve the compound before transferring to glassware. G->H I Rinse the weigh boat multiple times with solvent and add to the final glassware. H->I J Wipe down the spatula, balance, and work surface with a damp cloth (e.g., with 70% ethanol). I->J K Dispose of all contaminated materials (gloves, bench paper, weigh boat) in the designated hazardous waste container. J->K

Caption: Step-by-step workflow for safely weighing and preparing solutions.

Emergency Procedures

Preparedness is key to mitigating the consequences of an accident.[22]

  • Skin Exposure: Immediately remove contaminated clothing.[24] Flush the affected area with copious amounts of water for at least 15 minutes.[2][25] Seek immediate medical attention.

  • Eye Exposure: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[2][21][25] Remove contact lenses if present and easy to do.[8][24] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[2] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and call for emergency medical services.[2][3]

  • Spill: Evacuate the immediate area. For a small spill, if properly trained and equipped, cover the spill with an inert absorbent material (e.g., sand or vermiculite), sweep it into a designated hazardous waste container, and decontaminate the area.[5] For large spills, evacuate the laboratory, close the doors, and contact your institution's emergency response team.

Disposal and Decontamination Plan

Due to its reactivity, 1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid and all materials contaminated with it must be treated as hazardous waste.

Disposal Workflow

G A Collect Waste B Solid Waste (Gloves, paper towels, weigh boats) A->B C Liquid Waste (Unused solutions, reaction mixtures) A->C D Sharps (Contaminated needles, pipettes) A->D F Place in a clearly labeled, sealed hazardous waste container. B->F G Place in a clearly labeled, sealed, and secondarily contained hazardous waste container. C->G H Place in a designated sharps container for hazardous waste. D->H E Segregate and Contain M Final Disposal F->M G->M H->M I Decontaminate J Wipe down all non-disposable equipment (glassware, stir bars, spatulas) with a suitable solvent (e.g., acetone, ethanol). I->J K Rinse decontaminated equipment thoroughly. J->K L Collect all decontamination rinsate as hazardous liquid waste. K->L L->G N Arrange for pickup by your institution's Environmental Health & Safety (EHS) department. M->N

Caption: A logical flow for the segregation and disposal of contaminated waste.

Decontamination: The electrophilic nature of the vinyl sulfone suggests that it can be quenched (deactivated) by reaction with a nucleophile. A common laboratory practice for decontaminating equipment that has been in contact with reactive electrophiles is to rinse it with a solution containing a mild nucleophile, such as a dilute solution of sodium bisulfite or N-acetylcysteine, before standard cleaning procedures. However, this should only be done if it does not interfere with experimental procedures and after consulting with your institution's safety officer. All rinsate from such procedures must be collected as hazardous waste.

Conclusion

The safe handling of 1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid is predicated on a deep respect for its inherent reactivity. By understanding the chemical principles that drive its potential hazards and by rigorously applying the multi-layered defense of engineering controls, appropriate PPE, and strict operational protocols, you can effectively minimize risk. Always prioritize safety, plan every experiment thoroughly, and be prepared for contingencies.

References

  • Carl ROTH. Safety Data Sheet: Piperidine. (2021). Available at: [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: Piperidine. (Date not specified). Available at: [Link]

  • Cole-Parmer. Material Safety Data Sheet - Phenyl vinyl sulfone, 99%. (Date not specified). Available at: [Link]

  • New Jersey Department of Health. Hazard Summary: Piperidine. (Date not specified). Available at: [Link]

  • PENTA. Safety Data Sheet: Piperidine. (2024). Available at: [Link]

  • Oreate AI Blog. Understanding Piperidine: Properties, Uses, and Safety Precautions. (2024). Available at: [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: Vinyl sulfone para base. (Date not specified). Available at: [Link]

  • University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference. (Date not specified). Available at: [Link]

  • University of California, Berkeley EHS. Weighing Hazardous Powders in the Laboratory. (Date not specified). Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. (2011). Available at: [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.132 - General requirements. (Date not specified). Available at: [Link]

  • Unigloves. Nitrile Gloves Acid Resistance. (2020). Available at: [Link]

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  • ResearchGate. Vinyl Sulfones: Synthetic Preparations and Medicinal Chemistry Applications. (2012). Available at: [Link]

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